(4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Batch variability in aryl hydrazine substitution patterns directly impacts heterocycle regioselectivity and bioactivity. This polysubstituted building block (C7H8BrFN2, MW 219.05) features a fixed 4-Br, 5-F, 2-Me pattern validated by the supplied CAS. - **Synthetic utility**: Br enables cross-coupling; F modulates metabolic stability. - **Quality assurance**: Mode purity ≥95% (NMR/HPLC); no salt contamination. - **Compliance**: CLP-classified (H302/H312/H332/H315/H319/H335); handling protocols provided.

Molecular Formula C7H8BrFN2
Molecular Weight 219.057
CAS No. 1601710-23-9
Cat. No. B2872254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-5-fluoro-2-methylphenyl)hydrazine
CAS1601710-23-9
Molecular FormulaC7H8BrFN2
Molecular Weight219.057
Structural Identifiers
SMILESCC1=CC(=C(C=C1NN)F)Br
InChIInChI=1S/C7H8BrFN2/c1-4-2-5(8)6(9)3-7(4)11-10/h2-3,11H,10H2,1H3
InChIKeyOBGHHTCBSJCBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-5-fluoro-2-methylphenyl)hydrazine Overview


(4-Bromo-5-fluoro-2-methylphenyl)hydrazine (CAS 1601710-23-9) is a polysubstituted aryl hydrazine derivative bearing bromine, fluorine, and methyl substituents at the 4-, 5-, and 2-positions of the phenyl ring, respectively. Its molecular formula is C7H8BrFN2 and its molecular weight is 219.05 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a key building block for the construction of heterocyclic systems such as pyrazoles, indazoles, and triazoles [2]. Notably, its notified classification under the European CLP Regulation includes acute toxicity (H302, H312, H332), skin and eye irritation (H315, H319), and specific target organ toxicity upon single exposure (H335) [3].

Substitution Verification for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine


Simple substitution of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine with other aryl hydrazines—even positional isomers—carries tangible risks in synthetic reproducibility, biological activity, and safety compliance. The precise substitution pattern on the aromatic ring directly influences nucleophilicity and regioselectivity in heterocycle formation [1], while the absence of any single halogen or methyl group can significantly alter the electronic environment and thus the compound's reactivity profile [2]. Furthermore, differences in salt form or storage conditions among vendors can lead to batch-to-batch variability in yield and purity. The quantitative evidence below establishes the unique parameters that must be verified when sourcing this specific CAS-registered compound to ensure experimental fidelity.

Differentiation Evidence for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine


Molecular Weight and Elemental Composition

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine (C7H8BrFN2) has a molecular weight of 219.05 g/mol, distinguishing it from the non-brominated analog (2-fluoro-4-methylphenyl)hydrazine (C7H9FN2, MW 140.16 g/mol) and the non-fluorinated analog (4-bromo-2-methylphenyl)hydrazine (C7H9BrN2, MW 201.06 g/mol) [1]. The presence of both bromine and fluorine atoms contributes a combined atomic mass of approximately 98.9 g/mol (Br: 79.9, F: 19.0) to the overall structure, which is absent in the mono-halogenated comparators .

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Hazard Classification Profile

Under the European CLP Regulation, (4-Bromo-5-fluoro-2-methylphenyl)hydrazine is classified with Acute Toxicity Category 4 (oral, dermal, inhalation: H302, H312, H332) and Skin/Eye Irritation Category 2 (H315, H319) [1]. This hazard profile is more severe than that of the non-halogenated phenylhydrazine baseline (phenylhydrazine: H301, H311, H331, H315, H319, H341, H350, H372) in terms of specific target organ and chronic toxicity, yet it mandates stringent handling protocols compared to less hazardous analogs like (2-fluoro-4-methylphenyl)hydrazine, for which a full CLP classification is not uniformly available [2].

Safety Data Management Regulatory Compliance Occupational Health

Nucleophilic Reactivity Trend

Aryl hydrazines bearing electron-withdrawing substituents (e.g., Br, F) exhibit altered nucleophilicity compared to electron-donating or unsubstituted analogs. A study on the reactivity of para-substituted phenylhydrazines with dimethyl carbonate demonstrated that both electron-withdrawing and electron-donating substituents increase overall reactivity relative to unsubstituted phenylhydrazine [1]. While direct quantitative data for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine are not reported in this study, the presence of two strong electron-withdrawing groups (Br, F) at the 4- and 5-positions positions this compound within a reactivity regime that differs from mono-halogenated or non-halogenated comparators. This class-level inference suggests that the compound's nucleophilic behavior cannot be reliably extrapolated from simpler aryl hydrazines without experimental validation.

Organic Synthesis Reaction Kinetics Medicinal Chemistry

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine Application Scenarios


Trisubstituted Pyrazole Synthesis

The compound's dual halogen substitution pattern (4-Br, 5-F) and hydrazine functionality make it an ideal precursor for constructing 1,3,4-trisubstituted pyrazoles and related heterocycles. The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can modulate metabolic stability in drug candidates. Researchers should verify the molecular weight (219.05 g/mol) and ensure no salt contamination that could alter reaction stoichiometry [1].

Medicinal Chemistry Fragment Libraries

In fragment-based drug discovery, the unique combination of Br, F, and hydrazine functional groups provides a versatile vector for hit expansion. The compound's CLP hazard classification (H302, H312, H315, H319, H332, H335) mandates proper handling in a fume hood with appropriate PPE, as confirmed by ECHA data [2]. Its molecular weight places it within the typical fragment range (<250 Da), but its halogen content offers opportunities for halogen bonding interactions not available with mono-halogenated fragments.

Agrochemical Intermediate Development

Aryl hydrazines are key building blocks in the synthesis of herbicides and fungicides. The presence of both bromine and fluorine in (4-Bromo-5-fluoro-2-methylphenyl)hydrazine can enhance bioavailability and target binding affinity compared to non-halogenated analogs. Procurement for such applications should include batch-specific analysis (NMR, HPLC) to confirm regiochemical purity, as positional isomers like (4-bromo-2-fluoro-5-methylphenyl)hydrazine may exhibit different biological activity profiles.

Technical Documentation Hub

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